Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrido[2,3-d]pyrimidine core, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the cyclopropyl derivative and introduce the pyrido[2,3-d]pyrimidine core through a series of condensation reactions. The oxadiazole moiety can be introduced via a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and oxadiazole-containing molecules. Examples include:
- Pyrido[2,3-d]pyrimidine derivatives with different substituents on the core structure.
- Oxadiazole derivatives with varying functional groups .
Uniqueness
What sets Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate apart is its combination of a cyclopropyl group, a pyrido[2,3-d]pyrimidine core, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds .
Properties
Molecular Formula |
C17H17N5O4S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-7-methyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H17N5O4S/c1-8-6-11(16(24)25-3)13-14(18-8)22(10-4-5-10)17(19-15(13)23)27-7-12-9(2)20-26-21-12/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
AGDWMJGAKCGLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=NON=C3C)C4CC4)C(=O)OC |
Origin of Product |
United States |
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